An In-depth Technical Guide to (4-(Trifluoromethyl)pyridin-2-yl)methanol: Structure, Properties, and Applications
An In-depth Technical Guide to (4-(Trifluoromethyl)pyridin-2-yl)methanol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Trifluoromethyl)pyridin-2-yl)methanol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring with a trifluoromethyl group and a hydroxymethyl substituent, make it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and known biological significance of (4-(Trifluoromethyl)pyridin-2-yl)methanol, with a focus on its role as a precursor to potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists and its potential in the development of novel anticancer agents.
Chemical Structure and Identifiers
The chemical structure of (4-(Trifluoromethyl)pyridin-2-yl)methanol consists of a pyridine ring substituted with a trifluoromethyl group at the 4-position and a methanol group at the 2-position.
| Identifier | Value |
| IUPAC Name | [4-(Trifluoromethyl)pyridin-2-yl]methanol[1] |
| CAS Number | 131747-46-1[1] |
| Molecular Formula | C₇H₆F₃NO[1] |
| Molecular Weight | 177.12 g/mol [2] |
| SMILES | OCc1cc(ccn1)C(F)(F)F[1] |
| InChIKey | YVAZEWPUHFIBPP-UHFFFAOYSA-N[1] |
Physicochemical Properties
Experimentally determined physicochemical data for (4-(Trifluoromethyl)pyridin-2-yl)methanol is limited in publicly available literature. The following table summarizes predicted and available data.
| Property | Value | Source |
| Appearance | Colorless to light yellow Solid-Liquid Mixture | [3] |
| Boiling Point | 217.1 ± 35.0 °C (Predicted) | [4] |
| Density | 1.362 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 13.16 ± 0.10 (Predicted) | [4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
Note: The lack of extensive experimental data highlights an area for further investigation to fully characterize this compound.
Synthesis
General Experimental Protocol: Reduction of a Pyridine-2-carbonyl Compound
This protocol describes a general method for the synthesis of pyridinylmethanols via the reduction of a corresponding ketone or aldehyde, which can be adapted for the synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanol from a suitable precursor like 4-(trifluoromethyl)picolinaldehyde.
Materials:
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4-(trifluoromethyl)picolinaldehyde (1 equivalent)
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Sodium borohydride (NaBH₄) (1.5 equivalents)
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Methanol or Ethanol
-
Dichloromethane or Ethyl acetate
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve 4-(trifluoromethyl)picolinaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer, and cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride to the stirred solution in portions, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to afford pure (4-(Trifluoromethyl)pyridin-2-yl)methanol.
Spectroscopic Data
Detailed spectroscopic data for (4-(Trifluoromethyl)pyridin-2-yl)methanol is not widely published. The following represents expected spectral characteristics based on its structure and data from closely related compounds.
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¹H NMR: Expected signals would include a singlet for the methylene protons (-CH₂OH), a singlet or multiplet for the hydroxyl proton (-OH), and distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing trifluoromethyl group.
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¹³C NMR: The spectrum would show seven distinct carbon signals: one for the trifluoromethyl carbon (as a quartet due to C-F coupling), one for the methylene carbon, and five for the pyridine ring carbons.
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IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches of the aromatic ring and methylene group (~3100-2850 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (~1600-1400 cm⁻¹), and strong C-F stretching vibrations of the trifluoromethyl group (~1350-1100 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 177. Fragmentation would likely involve the loss of a hydroxyl radical (M-17), a hydroxymethyl radical (M-31), and potentially rearrangement pathways involving the pyridine ring.
Applications in Drug Discovery
The trifluoromethylpyridine scaffold is of significant interest in drug development due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability, lipophilicity, and binding affinity to biological targets.
TRPV3 Antagonism
Derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[3][5] TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes, dorsal root ganglia, and the spinal cord, and is implicated in pain sensation, inflammation, and skin disorders.[5] Antagonism of TRPV3 is a promising therapeutic strategy for the treatment of chronic pain and inflammatory skin conditions.
While the precise signaling pathway for (4-(Trifluoromethyl)pyridin-2-yl)methanol is not detailed, a hypothetical pathway for a derivative acting as a TRPV3 antagonist can be proposed.
Anticancer Potential
Trifluoromethylpyridine derivatives are being actively investigated for their potential as anticancer agents.[6] The electron-withdrawing nature of the trifluoromethyl group can enhance the interaction of these compounds with various biological targets, including protein kinases that are often dysregulated in cancer.[6] While specific studies on the anticancer activity of (4-(Trifluoromethyl)pyridin-2-yl)methanol are not prominent, its structural motifs are present in compounds that have shown efficacy. For instance, some pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of p53 and JNK.[7]
The general workflow for evaluating the anticancer activity of such a compound would involve a series of in vitro and in vivo studies.
Safety and Handling
(4-(Trifluoromethyl)pyridin-2-yl)methanol is classified as an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(4-(Trifluoromethyl)pyridin-2-yl)methanol is a valuable chemical entity with significant potential in the field of drug discovery. Its utility as a building block for TRPV3 antagonists and its potential role in the development of anticancer therapeutics make it a compound of high interest for further research. The current lack of comprehensive experimental data on its physicochemical properties and detailed biological mechanisms of action presents an opportunity for future scientific investigation. As research into fluorinated heterocycles continues to expand, the importance of (4-(Trifluoromethyl)pyridin-2-yl)methanol and its derivatives in developing next-generation therapeutics is likely to grow.
References
- 1. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]METHANOL | CAS 131747-46-1 [matrix-fine-chemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
